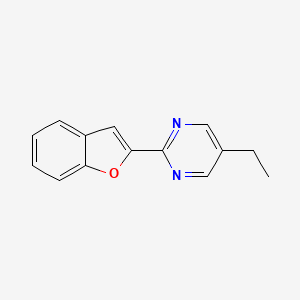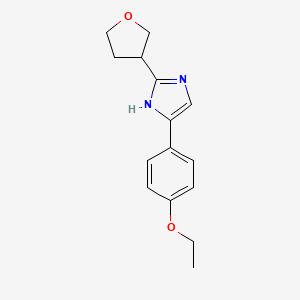![molecular formula C24H40N2O4 B3801939 1-[3-[2-[(Cyclooctylamino)methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol](/img/structure/B3801939.png)
1-[3-[2-[(Cyclooctylamino)methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol
Overview
Description
1-[3-[2-[(Cyclooctylamino)methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . This reaction forms the piperidine ring with high yield and diastereomeric excess.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2-[(Cyclooctylamino)methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group may result in a variety of functionalized derivatives.
Scientific Research Applications
1-[3-[2-[(Cyclooctylamino)methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[2-[(Cyclooctylamino)methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at certain receptors, modulating biological pathways and exerting its effects. For example, piperidine derivatives have been shown to interact with G-protein coupled receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
1-[3-[2-[(Cyclooctylamino)methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-[2-[(cyclooctylamino)methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O4/c1-29-23-9-10-24(30-18-22(28)17-26-13-11-21(27)12-14-26)19(15-23)16-25-20-7-5-3-2-4-6-8-20/h9-10,15,20-22,25,27-28H,2-8,11-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUJJCFDAMMZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(CN2CCC(CC2)O)O)CNC3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B3801858.png)
![2-[3-(4-chlorophenyl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B3801870.png)
![3-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3801871.png)
![1-[5-Methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B3801881.png)
![3-(1H-benzimidazol-2-yl)-N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]benzamide](/img/structure/B3801891.png)
![5-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-8-methoxyquinoline](/img/structure/B3801898.png)
![N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B3801906.png)
![2-methoxy-N-[3-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B3801912.png)
![N-{1,1-dimethyl-2-[(2-morpholin-4-yl-2-pyridin-4-ylethyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B3801914.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B3801932.png)
![N-{[1-(2-cyclohexylethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}benzamide](/img/structure/B3801934.png)
![(1R*,3S*)-N~3~-ethyl-N~1~-[2-(1H-imidazol-4-yl)ethyl]-1,2,2-trimethylcyclopentane-1,3-dicarboxamide](/img/structure/B3801946.png)

